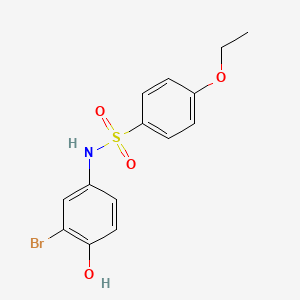![molecular formula C11H11N3OS B7737204 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7737204.png)
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that contains both a thiazole ring and a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one typically involves the condensation of 2-hydrazinyl-1,3-thiazole with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various receptors, modulating their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazolidin-4-one
- 5-methyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one
Uniqueness
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one is unique due to its specific combination of a thiazole ring and a hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(9-5-3-2-4-6-9)13-14-11-12-10(15)7-16-11/h2-6H,7H2,1H3,(H,12,14,15)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESUAXYVQVOGJ-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=O)CS1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=O)CS1)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl]acetic acid;hydrochloride](/img/structure/B7737130.png)
![2-[(6,7-Dimethoxyquinazolin-4-yl)amino]-4-ethylsulfonylphenol;hydrochloride](/img/structure/B7737133.png)
![2-[6-Chloro-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7737150.png)
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE](/img/structure/B7737158.png)
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE](/img/structure/B7737162.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide](/img/structure/B7737172.png)



![2-[(3-Oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid](/img/structure/B7737209.png)



